N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c28-18(23-13-20-26-21(27-30-20)16-9-5-2-6-10-16)12-17-14-31-22(24-17)25-19(29)11-15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,23,28)(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFFNMARDCVSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetamide, is a derivative of 2-amino-1,3,4-oxadiazole. It has been found to exhibit significant antibacterial activity against Salmonella typhi , a rod-shaped, flagellated, aerobic, Gram-negative bacterium.
Mode of Action
It is known that oxadiazoles derivatives, to which this compound belongs, have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties.
Biochemical Pathways
Given its antibacterial activity against salmonella typhi, it is likely that it interferes with essential bacterial processes or structures, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
The compound has been shown to exhibit significant antibacterial activity against Salmonella typhi. This suggests that it could potentially be used in the treatment of infections caused by this bacterium.
Biological Activity
N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activity associated with this compound, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O3S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1207049-05-5 |
The structural complexity of this compound includes a thiazole ring, an oxadiazole moiety, and phenyl groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole core structure exhibit notable antimicrobial properties. Specifically, derivatives have shown enhanced activity against various bacterial strains:
- Gram-positive Bacteria : Compounds similar to N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide demonstrated superior efficacy against gram-positive species such as Bacillus cereus and Bacillus thuringiensis .
- Mechanism of Action : The presence of the oxadiazole group is believed to enhance lipophilicity, facilitating membrane penetration and increasing bioavailability at the target site .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies:
- Cell Lines Tested : The compound was tested against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 0.47 to 1.4 µM for related oxadiazole derivatives .
- Mechanism of Action : The anticancer activity may be attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Compounds targeting TS have shown promising results in disrupting cancer cell proliferation .
Study 1: Antimicrobial Efficacy
A study conducted on synthesized oxadiazole derivatives revealed that those with a thiazole component exhibited enhanced antibacterial activity compared to their counterparts without . The study utilized disc diffusion methods to evaluate the antimicrobial potency against various pathogens.
Study 2: Cytotoxicity Profile
In another investigation focusing on the cytotoxicity of N-(4-(2-oxo...) derivatives, researchers found that these compounds induced apoptosis in cancer cells by activating caspase pathways . The study highlighted the dual role of these compounds in both antimicrobial and anticancer applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)-2-phenylacetamide have demonstrated significant cytotoxic effects against various cancer cell lines.
In one study, derivatives exhibited percent growth inhibition (PGI) rates ranging from 51% to 86% against different cancer models such as SNB-19 and OVCAR-8 . This suggests that the compound may possess similar anticancer properties due to its structural similarities.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is significant for reducing inflammation . This property could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Research into related compounds has shown promising results in antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds containing oxadiazole rings have been synthesized and tested for their antibiotic effects, indicating a broader spectrum of biological activity that may extend to N-(4-(2-oxo...) .
Synthesis and Derivative Studies
The synthesis of N-(4-(2-oxo... involves multi-step chemical reactions utilizing readily available reagents. The process typically includes the formation of oxadiazole derivatives followed by amination and acylation steps to yield the final product.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Formation | Phenylhydrazine + Carbonyl Compound | Oxadiazole Intermediate |
| 2 | Amination | Thiazole Derivative + Amine | Amino Compound |
| 3 | Acylation | Acetic Anhydride | Final Product |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison with Compounds
Functional Analogues from Phenoxymethybenzoimidazole-Triazole-Thiazole Hybrids
highlights N-(2-aryl-1,3-thiazol-5-yl)acetamide derivatives (e.g., compounds 9a–9e ), which share the thiazole-acetamide backbone but incorporate triazole and benzimidazole moieties. Key distinctions include:
- Heterocyclic Diversity : The target compound lacks triazole/benzimidazole rings but retains the oxadiazole-thiazole synergy.
- Substituent Effects : ’s compounds vary aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole, which modulate solubility and bioactivity. In contrast, the target compound’s phenyl groups are fixed at positions 2 (acetamide) and 3 (oxadiazole) .
Table 2: Bioactivity-Relevant Comparison with Compounds
Q & A
Q. How does this compound compare to structurally related analogs?
- Comparative Analysis :
- Anticancer potency : Thieno[2,3-d]pyrimidine analogs show 10-fold lower activity, highlighting the thiazole-oxadiazole synergy .
- Toxicity : Acetamide derivatives exhibit lower hepatotoxicity than sulfonamide counterparts in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
